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Compound of Interest

Compound Name: BD1063 dhydrochloride

Cat. No.: B030650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD1063 dihydrochloride, chemically identified as 1-[2-(3,4-dichlorophenyl)ethyl]-4-

methylpiperazine, is a well-characterized and widely utilized pharmacological tool in

neuroscience research.[1] It is recognized as a potent and highly selective antagonist for the

sigma-1 (σ1) receptor.[2][3] This technical guide provides a comprehensive overview of its

binding profile, selectivity over other major receptor classes, and the experimental

methodologies used for its characterization.

Data Presentation: Binding Affinity and Selectivity
Profile
The selectivity of a compound is paramount to its utility as a research tool and its potential as a

therapeutic agent. BD1063 demonstrates a high affinity for the σ1 receptor with significant

selectivity against the sigma-2 (σ2) receptor and a wide range of other CNS receptors. The

binding affinity is typically expressed by the inhibition constant (Ki), which represents the

concentration of the ligand that binds to 50% of the receptors in a competition assay.

Table 1: Sigma Receptor Binding Profile of BD1063
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Receptor Subtype Ki (nM) Reference

Sigma-1 (σ1) 9 [1][4]

Sigma-1 (σ1) 4.43 [3]

Sigma-2 (σ2) 449 [4][5]

Note: Variations in Ki values can arise from different experimental conditions, such as

radioligand choice and tissue preparation.

Table 2: Selectivity of BD1063 Over Other Receptors

Receptor Class/Family
Selectivity (Fold-Difference
vs. σ1)

Reference

Sigma-2 (σ2) ~50-fold

Opioid Receptors ≥100-fold [6]

Phencyclidine (PCP) Site on

NMDA Receptor
≥100-fold [6]

Muscarinic Receptors ≥100-fold [6]

Dopamine Receptors ≥100-fold [6]

α1-Adrenoceptors ≥100-fold [6]

α2-Adrenoceptors ≥100-fold [6]

β-Adrenoceptors ≥100-fold [6]

Serotonin (5-HT1) Receptors ≥100-fold [6]

Serotonin (5-HT2) Receptors ≥100-fold [6]

This high degree of selectivity makes BD1063 an exceptional tool for isolating and studying the

physiological and pathophysiological roles of the σ1 receptor, without the confounding effects of

off-target interactions.
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Experimental Protocols
The characterization of BD1063's binding profile relies on established in vitro pharmacological

assays. The primary method used is the radioligand competition binding assay.

Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (BD1063) for a specific

receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for

that receptor.

General Methodology:

Tissue Preparation:

Brain tissue (e.g., from guinea pig or rat) is homogenized in a suitable buffer (e.g., Tris-

HCl) to prepare a membrane suspension containing the receptors of interest.

The suspension is centrifuged, and the resulting pellet containing the cell membranes is

washed and resuspended to a specific protein concentration.

Assay Incubation:

A constant concentration of a selective radioligand is used. For σ1 receptors, a common

choice is --INVALID-LINK---pentazocine. For σ2 receptors, [³H]DTG (di-o-tolylguanidine) is

often used in the presence of a masking concentration of a selective σ1 ligand to prevent

its binding to σ1 sites.

Increasing concentrations of the unlabeled test compound (BD1063) are added to the

reaction tubes.

The membrane preparation is added, and the mixture is incubated at a specific

temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

Separation and Quantification:

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman

GF/B), which traps the membrane-bound radioligand while allowing the unbound
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radioligand to pass through.

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound

radioligand.

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

Data Analysis:

The data are plotted as the percentage of specific binding of the radioligand versus the

logarithm of the concentration of the test compound (BD1063).

The IC50 value (the concentration of BD1063 that inhibits 50% of the specific binding of

the radioligand) is determined from the resulting sigmoidal curve using non-linear

regression analysis.

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50

/ (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Caption: Workflow for a radioligand competition binding assay.

Signaling Pathways and Functional Antagonism
The σ1 receptor is a unique intracellular chaperone protein located primarily at the

endoplasmic reticulum (ER)-mitochondrion interface. It modulates a variety of downstream

signaling targets, including ion channels and other receptors. BD1063, as an antagonist,

inhibits these functions. For instance, σ1 receptor activation has been implicated in the

modulation of dopamine neurotransmission, a pathway relevant to the effects of

psychostimulants like cocaine and methamphetamine.[7][8]

BD1063 has been shown to block the σ1 receptor-mediated enhancement of dopamine

release.[9] The proposed mechanism involves the σ1 receptor influencing intracellular calcium
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signaling and potentially interacting with other proteins that regulate vesicular storage and

release of dopamine.
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Caption: BD1063 antagonism of sigma-1 receptor signaling pathways.

By binding to the σ1 receptor, BD1063 prevents the conformational changes required for its

chaperone activity, thereby inhibiting its influence on downstream effectors like ion channels

and dopamine transporters. This mechanism underlies its ability to attenuate the locomotor and

reinforcing effects of drugs like cocaine and methamphetamine in preclinical models.[7][10][11]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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